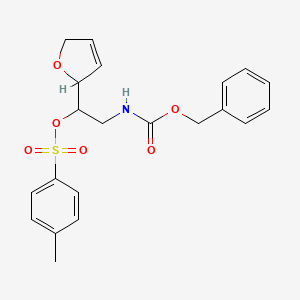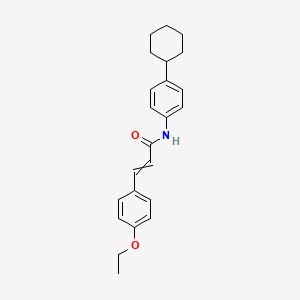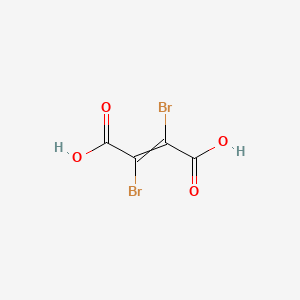![molecular formula C14H16ClN3O3 B12510503 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a synthetic compound that features a unique combination of a benzodioxole ring, an oxadiazole ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling of the Benzodioxole and Oxadiazole Rings: The benzodioxole and oxadiazole rings are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the oxadiazole derivative reacts with piperidine.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and central nervous system modulator.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study various biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and oxadiazole rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine
- 4-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethoxyphenyl)-1(2H)-phthalazinone
Uniqueness
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is unique due to the presence of the piperidine ring, which may confer additional pharmacological properties and enhance its interaction with biological targets compared to similar compounds.
Propriétés
Formule moléculaire |
C14H16ClN3O3 |
|---|---|
Poids moléculaire |
309.75 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C14H15N3O3.ClH/c1-2-11-12(19-8-18-11)7-10(1)13-16-14(20-17-13)9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H |
Clé InChI |
JZURIMUGAQSELY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12510438.png)


![5,12-Dioxaheptacyclo[7.6.1.13,7.02,8.04,6.010,15.011,13]heptadecane](/img/structure/B12510453.png)
![2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510458.png)




![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B12510495.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)


![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
